molecular formula C15H11ClN2O B11926183 1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole CAS No. 1188265-11-3

1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole

Cat. No.: B11926183
CAS No.: 1188265-11-3
M. Wt: 270.71 g/mol
InChI Key: GUAZMAQVIVSTET-UHFFFAOYSA-N
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Description

1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorophenoxy group attached to the phenyl ring, which is further connected to the imidazole ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole typically involves multiple steps, including condensation, cyclization, and substitution reactions. One common synthetic route involves the nucleophilic addition of or substitution by 1H-[1,2,4]-triazole to an electrophilic carbon atom of a precursor molecule . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.

Industrial production methods may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted imidazole derivatives.

Scientific Research Applications

1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may interfere with signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1188265-11-3

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

1-[4-(4-chlorophenoxy)phenyl]imidazole

InChI

InChI=1S/C15H11ClN2O/c16-12-1-5-14(6-2-12)19-15-7-3-13(4-8-15)18-10-9-17-11-18/h1-11H

InChI Key

GUAZMAQVIVSTET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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